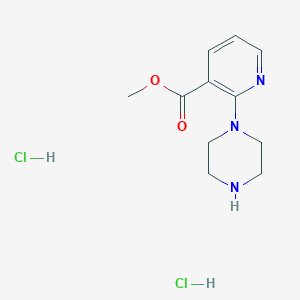
Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride
Übersicht
Beschreibung
Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride: is a chemical compound with significant applications in scientific research and industry. It is a derivative of nicotinic acid, where a piperazine ring is attached to the 2-position of the pyridine ring, and the ester group is methylated. This compound is often used in the synthesis of various pharmaceuticals and as a reagent in chemical research.
Synthetic Routes and Reaction Conditions:
Synthesis from Nicotinic Acid: The synthesis typically starts with nicotinic acid, which undergoes esterification with methanol in the presence of a strong acid catalyst to form methyl nicotinate.
Piperazine Addition: The piperazine ring is then introduced through a nucleophilic substitution reaction, where the ester group of methyl nicotinate reacts with piperazine under controlled conditions.
Dihydrochloride Formation: Finally, the product is treated with hydrochloric acid to form the dihydrochloride salt, which improves its solubility and stability.
Industrial Production Methods:
Batch Process: In an industrial setting, the synthesis is often carried out in a batch process, where each step is carefully controlled to ensure product quality and yield.
Purification: The final product is purified through crystallization and filtration to remove any impurities and by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified by introducing different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions, typically under acidic or basic conditions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, including carboxylic acids and aldehydes.
Reduction Products: Amines and amides.
Substitution Products: Modified piperazine derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition and receptor binding. Medicine: The compound is explored for its potential therapeutic effects, particularly in the development of new drugs targeting various diseases. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it often involves binding to receptors or enzymes, leading to modulation of biological processes.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-(piperazin-1-yl)benzoate: Similar structure but with a benzene ring instead of a pyridine ring.
Methyl 2-(piperazin-1-yl)acetate: Similar piperazine structure but with an acetate group instead of a nicotinate group.
2-Methyl-1-(piperazin-1-yl)propan-2-ol: Contains a piperazine ring and a hydroxyl group.
Uniqueness: Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride is unique due to its specific combination of the pyridine ring and the piperazine ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
IUPAC Name |
methyl 2-piperazin-1-ylpyridine-3-carboxylate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2.2ClH/c1-16-11(15)9-3-2-4-13-10(9)14-7-5-12-6-8-14;;/h2-4,12H,5-8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGUACSNOPNKRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)N2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40671793 | |
| Record name | Methyl 2-(piperazin-1-yl)pyridine-3-carboxylate--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185317-00-3 | |
| Record name | Methyl 2-(piperazin-1-yl)pyridine-3-carboxylate--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


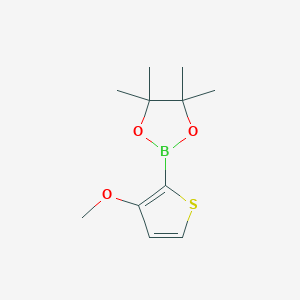
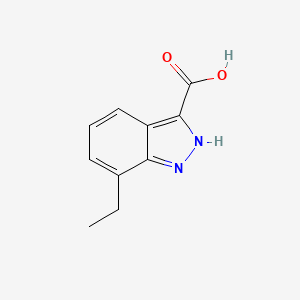
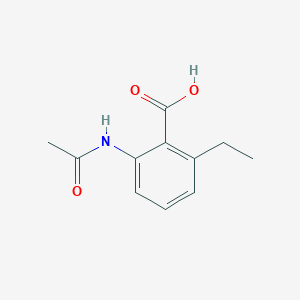
![Oleana-2,12-dieno[2,3-d]isoxazol-28-oic acid](/img/structure/B1500608.png)
![5-[(2-fluorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxylic acid](/img/structure/B1500609.png)

![3-[2-(Morpholine-4-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1500611.png)
![2-Cyclopropyl-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine](/img/structure/B1500613.png)
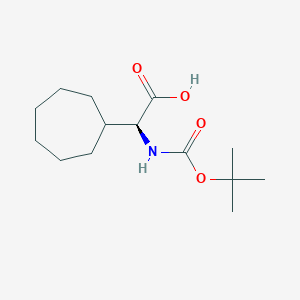
![8-Methoxy-1,3-dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B1500615.png)
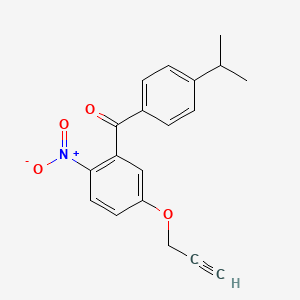

![1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carbaldehyde](/img/structure/B1500623.png)

